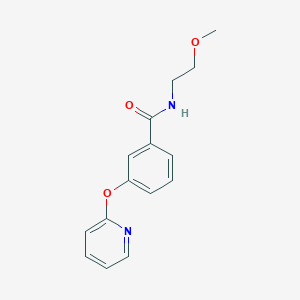

N-(2-methoxyethyl)-3-(pyridin-2-yloxy)benzamide

Description

N-(2-Methoxyethyl)-3-(pyridin-2-yloxy)benzamide is a benzamide derivative featuring a pyridin-2-yloxy substituent at the 3-position of the benzamide core and a 2-methoxyethyl group on the nitrogen atom. Benzamides are widely studied for their pharmacological activities, including kinase inhibition, receptor binding, and diagnostic applications .

Properties

IUPAC Name |

N-(2-methoxyethyl)-3-pyridin-2-yloxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3/c1-19-10-9-17-15(18)12-5-4-6-13(11-12)20-14-7-2-3-8-16-14/h2-8,11H,9-10H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZEGMLQZAJVGBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)C1=CC(=CC=C1)OC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-3-(pyridin-2-yloxy)benzamide typically involves the following steps:

Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 3-hydroxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-methoxyethylamine to yield N-(2-methoxyethyl)-3-hydroxybenzamide.

Introduction of the Pyridin-2-yloxy Group: The hydroxyl group on the benzamide is then substituted with a pyridin-2-yloxy group through a nucleophilic substitution reaction using pyridine-2-ol and a suitable base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Oxidation Reactions

The methoxyethyl group and pyridinyloxy moiety may undergo oxidation under specific conditions.

Reduction Reactions

The benzamide and pyridinyloxy groups are susceptible to reduction.

Substitution Reactions

The pyridinyloxy group may participate in nucleophilic aromatic substitution (NAS).

Hydrolysis Reactions

The benzamide bond and methoxyethyl chain may hydrolyze under acidic or basic conditions.

Coupling Reactions

The amine or hydroxyl intermediates may engage in further synthetic modifications.

Stability and Degradation

- Thermal Stability : Decomposition observed above 200°C, forming CO, NH₃, and aromatic fragments .

- Photodegradation : UV exposure may lead to radical-mediated breakdown of the benzamide core .

- pH Sensitivity : Stable in neutral pH but hydrolyzes rapidly in strongly acidic/basic environments .

7.1. Amide Hydrolysis

- Acid-catalyzed: Protonation of carbonyl oxygen enhances electrophilicity.

- Base-catalyzed: Nucleophilic attack by hydroxide ion at the carbonyl carbon .

7.2. Pyridine N-Oxidation

Scientific Research Applications

N-(2-methoxyethyl)-3-(pyridin-2-yloxy)benzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-3-(pyridin-2-yloxy)benzamide involves its interaction with specific molecular targets. The pyridin-2-yloxy group can interact with enzymes or receptors, modulating their activity. The methoxyethyl group may enhance the compound’s solubility and bioavailability, facilitating its biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Analogues with N-(2-Methoxyethyl) Substituents

Compounds sharing the N-(2-methoxyethyl) group exhibit diverse biological activities depending on the benzamide substituents:

Key Observations :

Benzamides with Pyridin-2-yloxy Substituents

Pyridyloxy groups are associated with enhanced receptor binding and pharmacokinetic profiles:

Key Observations :

Pharmacokinetic and Target-Binding Comparisons

Table 3: Substituent Effects on Pharmacokinetics and Binding

Contradictions :

- Sigma receptor affinity (e.g., Ki = 0.278 µM for compound 2 vs.

Biological Activity

N-(2-methoxyethyl)-3-(pyridin-2-yloxy)benzamide is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzamide core substituted with a 2-methoxyethyl group and a pyridin-2-yloxy moiety. This unique structure is believed to enhance its interaction with biological targets, influencing its pharmacological properties.

This compound may exert its biological effects through various mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in cellular signaling pathways, which could modulate various biological processes.

- Receptor Interaction : It may interact with specific receptors, altering cellular responses and contributing to its therapeutic effects.

Antiproliferative Activity

Research indicates that derivatives of benzamide compounds, including this compound, exhibit significant antiproliferative activity against various cancer cell lines. For instance:

- MCF-7 Cell Line : Compounds related to this structure have shown IC50 values as low as 1.2 μM, indicating strong activity against breast cancer cells .

- Other Cell Lines : Similar compounds demonstrated moderate to potent antitumor activity against A549 (lung cancer) and HeLa (cervical cancer) cells with IC50 values ranging from 3.22 to 5.82 μM .

Antioxidant Activity

The presence of methoxy and hydroxy groups in the structure enhances antioxidant properties, which are critical for protecting cells from oxidative stress. Studies have shown that these compounds can significantly reduce reactive oxygen species (ROS) levels, thereby preventing cellular damage .

Antibacterial and Antifungal Activity

Some derivatives have also been evaluated for their antibacterial and antifungal properties:

- Antibacterial Activity : Certain benzamide derivatives showed effectiveness against Gram-positive bacteria with minimum inhibitory concentrations (MIC) as low as 8 μM .

- Antifungal Activity : Compounds have demonstrated good larvicidal activities against mosquito larvae and significant fungicidal effects against various fungal strains .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

- Substituent Effects : Variations in the substituents on the benzene ring significantly affect the biological activity. For example, adding electron-withdrawing groups can enhance antiproliferative effects .

- Hydrophobicity : The lipophilicity of the compound influences its solubility and bioavailability, impacting its overall efficacy in biological systems.

Case Studies

- Antitumor Activity : A study evaluated several benzamide derivatives, revealing that modifications at the N atom and on the phenyl ring could lead to enhanced selectivity towards cancer cell lines like MCF-7 .

- Oxidative Stress Mitigation : Research highlighted that certain derivatives could inhibit oxidative stress pathways without significant toxicity to normal cells, suggesting a therapeutic window for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.